hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate
Description
This compound is a highly complex heterocyclic molecule characterized by a heptacyclic framework with 12 nitrogen (dodecaza) and six oxygen (hexaoxa) atoms. Its intricate architecture, featuring fused cyclohexane and heterocyclic rings, suggests applications in supramolecular chemistry, catalysis, or as a ligand for metal coordination . While direct experimental data on its physical properties (e.g., solubility, melting point) are absent in the provided evidence, its structural analogs (discussed below) provide indirect insights into its behavior.
Properties
Molecular Formula |
C42H36N12O18 |
|---|---|
Molecular Weight |
996.8 g/mol |
IUPAC Name |
hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate |
InChI |
InChI=1S/C42H36N12O18/c1-7-61-31(55)19-13-26-20(32(56)62-8-2)14-25(19)67-37-43-47-39(48-44-37)69-27-15-22(34(58)64-10-4)29(16-21(27)33(57)63-9-3)71-41-51-53-42(54-52-41)72-30-18-23(35(59)65-11-5)28(17-24(30)36(60)66-12-6)70-40-49-45-38(68-26)46-50-40/h13-18H,7-12H2,1-6H3 |
InChI Key |
OLLYCMMNHGTRPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1OC3=NN=C(N=N3)OC4=CC(=C(C=C4C(=O)OCC)OC5=NN=C(N=N5)OC6=C(C=C(C(=C6)C(=O)OCC)OC7=NN=C(O2)N=N7)C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the hexaoxa and dodecaza rings. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the rings. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ether or amine groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The ether and amine groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related heterocyclic systems:
*Estimated based on structural analogs (e.g., ).
Key Findings:
Substituent Effects: Ethyl carboxylates in the target compound enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to methoxy or bromophenyl analogs . Fluorinated analogs (e.g., hexakis(pentafluorophenyl)) exhibit superior thermal stability (decomposition >300°C) but reduced biodegradability .
Structural Complexity :
- The heptacyclic framework in the target compound provides a larger cavity size (~8–10 Å) than pentacyclic systems (e.g., Compound 6 in ), making it suitable for encapsulating metal ions or small molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
